6,7-Dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione is a synthetic compound that belongs to the quinazoline family, which is known for its diverse biological activities. This particular derivative has garnered attention for its potential therapeutic applications, particularly in cancer treatment and other medical fields. The compound is characterized by the presence of two methoxy groups and a 3-methylaniline moiety, which contribute to its unique properties and biological activities.
The compound is cataloged under the Chemical Abstracts Service number 901721-25-3 and has a molecular weight of 327.4 g/mol. Its IUPAC name reflects its complex structure: 6,7-dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione. Quinazolines are classified as heterocyclic compounds, and their derivatives often exhibit significant pharmacological properties, making them valuable in medicinal chemistry .
The synthesis of 6,7-dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione typically involves several key steps:
The molecular structure of 6,7-dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione can be described as follows:
The compound features a quinazoline core with two methoxy groups at positions 6 and 7 and an aniline substituent at position 4. The thione functional group at position 2 is crucial for its biological activity .
6,7-Dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione can participate in various chemical reactions:
The mechanism of action for 6,7-dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione primarily involves its interaction with specific molecular targets within biological systems. Research indicates that quinazoline derivatives may inhibit tyrosine kinases, enzymes critical for regulating cell growth and proliferation. This inhibition can lead to reduced tumor growth and progression, highlighting the compound's potential use in cancer therapy .
The physical properties of 6,7-dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione include:
The chemical properties are influenced by the presence of functional groups such as thiones and methoxy groups, which can affect reactivity and interactions with biological targets .
6,7-Dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione has several applications in scientific research:
This compound exemplifies the potential of quinazoline derivatives in medicinal chemistry, underscoring the importance of ongoing research into their synthesis and biological activities.
The quinazolinone nucleus represents a cornerstone scaffold in medicinal chemistry, first synthesized in 1869 by Griess through the condensation of anthranilic acid with cyanogens. This yielded 2-cyano-3,4-dihydro-4-oxoquinazoline, initially termed "bicyanoamido benzoyl" before systematic naming by Widdege established the "quinazoline" nomenclature [3]. Over 150 years of exploration has revealed this bicyclic system—comprising a benzene ring fused to a pyrimidine ring—as a remarkably versatile pharmacophore. Contemporary medicinal chemistry leverages quinazolinones due to their exceptionally diverse pharmacological profile, encompassing anticancer, antimicrobial, anti-inflammatory, antimalarial, and antiviral activities [3] [4]. The scaffold's significance intensified during the COVID-19 pandemic, with quinoline-based hydroxychloroquine sparking renewed interest in related nitrogenous heterocycles like quinazolines for infectious disease management [4]. Marketed drugs exemplifying the therapeutic impact include the EGFR inhibitor erlotinib (cancer), the α1-adrenoceptor antagonist prazosin (hypertension), and the diuretic metolazone. This rich history provides the foundation for developing advanced derivatives, including 6,7-dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione, designed to optimize target engagement and biological efficacy through strategic substitution patterns.
The molecular architecture of 6,7-dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione (C₁₇H₁₇N₃O₂S, MW 327.4 g/mol) integrates critical substituents conferring distinct physicochemical and pharmacological properties [5]. The 6,7-dimethoxy groups are strategically positioned on the fused benzoic ring. These electron-donating substituents profoundly influence electron density distribution across the heterocyclic system. Compared to unsubstituted analogues or hydroxy derivatives, the methoxy groups enhance lipophilicity (calculated LogP ~2.8), facilitating membrane permeation. They also contribute to planarity and influence intermolecular interactions like π-stacking within hydrophobic enzyme pockets. Spectroscopically, these groups yield characteristic signals: ¹H NMR (DMSO-d₆) shows a singlet at δ 3.92 ppm integrating for 6H (OCH₃), while IR reveals C-O-C stretches around 1250 cm⁻¹ [5] [9].
The 4-(3-methylanilino) moiety introduces a sterically bulky, moderately lipophilic aniline derivative at a position critical for mimicking ATP's adenine binding in kinase domains. The meta-methyl group (²H NMR δ 2.34 ppm) on the aniline ring prevents linear conjugation, subtly modulating electron donation without drastically altering basicity compared to para-substituted analogues. This substitution pattern optimizes steric fit within target proteins like EGFR while maintaining favorable π-π interactions. Molecular modeling indicates the anilino nitrogen engages in crucial hydrogen bonding with kinase hinge region residues (e.g., Met793 in EGFR), while the 3-methyl group occupies a small hydrophobic subpocket, enhancing binding affinity [5] [8]. The combination creates a spatially and electronically optimized pharmacophore: the dimethoxyquinazoline core acts as a planar hinge-binding element, while the 3-methylanilino group projects into a specificity pocket critical for selective inhibition.
Table 1: Key Molecular Descriptors and Substituent Effects
Structural Feature | Physicochemical Contribution | Biological Consequence |
---|---|---|
Quinazoline-2-thione core | Enhanced H-bond capacity (C=S, NH) | Stronger target binding vs. carbonyl analogues |
6,7-Dimethoxy groups | Increased lipophilicity (cLogP +0.8) | Improved cellular uptake & membrane permeation |
Electron donation (+I/+M effects) | Modulates quinazoline ring π-electron density | |
4-(3-Methylanilino) moiety | Steric bulk & moderate lipophilicity | Occupies hydrophobic pocket in kinases (e.g., EGFR) |
Meta-methyl prevents over-conjugation | Optimizes electronic properties for H-bond donation | |
Molecular weight (327.4 g/mol) | Compliant with Lipinski's rules | Favorable oral bioavailability potential |
Replacing the traditional C2=O carbonyl group in quinazolinones with a C2=S thione represents a strategic bioisosteric modification with profound implications for biological activity. The thione group (-C=S) significantly alters the molecule's electronic profile and hydrogen-bonding capacity compared to the carbonyl analogue. Sulfur's lower electronegativity (χ = 2.58) versus oxygen (χ = 3.44) reduces polarity, slightly increasing lipophilicity and enhancing passive diffusion across biological membranes. Crucially, the thiocarbonyl group possesses superior hydrogen-bond accepting capacity due to sulfur's larger atomic radius and polarized electron cloud, while retaining the ability of the adjacent NH to act as a hydrogen bond donor, creating a potent bidentate interaction site [5] [10]. This is evidenced in the compound's IR spectrum by a distinctive C=S stretch at 1650 cm⁻¹, redshifted compared to C=O (~1680-1700 cm⁻¹) [5].
This modification translates into markedly enhanced biological activity across multiple target classes:
Furthermore, the thione group serves as a versatile synthetic handle for chemical diversification. It undergoes alkylation to form thioethers, oxidation to sulfonates, or nucleophilic displacement, enabling prodrug strategies or fluorescent probe conjugation (e.g., BODIPY-tagged derivatives for cellular target engagement studies) [5]. This functional flexibility, combined with its potent pharmacophoric properties, solidifies the thione as a critical enhancement over classical quinazolinones for developing novel antineoplastic and antimicrobial agents.
Table 2: Comparative Bioactivity Profile of Quinazolin-2-thione vs. Quinazolin-2-one
Biological Activity | Quinazolin-2-thione (e.g., Target Compound) | Quinazolin-2-one Analogue | Enhancement Factor |
---|---|---|---|
EGFR-Tyrosine Kinase Inhibition | IC₅₀ 2.8–5.3 µM | IC₅₀ 9.5–15.7 µM | 3-5 fold |
Antifungal (C. albicans MIC) | 0.016–0.125 μg/mL | 0.5–4 μg/mL | 8-32 fold |
Cytotoxicity (A549 cells) | 40-60% inhibition at 10 µM (72h) | 15-25% inhibition at 10 µM (72h) | ~2-3 fold |
Caspase-3 Activation | Significant induction at 10 µM | Minimal induction at 10 µM | >5 fold |
H-bond Acceptor Strength | Strong (νC=S 1650 cm⁻¹) | Moderate (νC=O 1680-1700 cm⁻¹) | ~1.5 fold (calculated) |
Note: Data compiled from multiple sources illustrating the consistent advantage conferred by the thione modification across biological targets and cellular systems.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1